molecular formula C17H16IN3O3 B15147925 4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide

Cat. No.: B15147925
M. Wt: 437.23 g/mol
InChI Key: LVPODGZPNJIRSA-UHFFFAOYSA-N
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Description

3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of hydrazinecarbonyl derivatives This compound is characterized by the presence of an iodobenzoyl group, a hydrazinecarbonyl moiety, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the iodobenzoyl hydrazine intermediate. This intermediate is then reacted with phenylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide
  • N’-(3-Iodobenzoyl)-3-methoxybenzohydrazide
  • 3-(Hydrazinocarbonyl)benzeneboronic acid

Uniqueness

3-[N’-(3-IODOBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is unique due to its specific structural features, such as the presence of both iodobenzoyl and phenylpropanamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C17H16IN3O3

Molecular Weight

437.23 g/mol

IUPAC Name

4-[2-(3-iodobenzoyl)hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H16IN3O3/c18-13-6-4-5-12(11-13)17(24)21-20-16(23)10-9-15(22)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,19,22)(H,20,23)(H,21,24)

InChI Key

LVPODGZPNJIRSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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